Orthogonal Reactivity Yields a Specific Dual-Intermediate Not Accessible from Unprotected Analog
The target compound uniquely enables a one-pot benzyl deprotection and nitro group reduction to generate 4-(4-amino-2-fluorophenoxy)quinolin-7-ol. In contrast, the direct comparator 4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol (CAS 1394820-98-4), which lacks the 7-benzyloxy group, cannot undergo this tandem transformation and would require separate reduction and deprotection steps, leading to lower overall efficiency . The patent procedure uses 42 mmol of the target compound and achieves complete consumption as monitored by LC-MS, confirming the reliability of this orthogonal deprotection strategy .
| Evidence Dimension | Synthetic step efficiency (number of steps to key intermediate 4-(4-amino-2-fluorophenoxy)quinolin-7-ol) |
|---|---|
| Target Compound Data | One step (tandem hydrogenolysis of benzyl ether and nitro group reduction) at 42 mmol scale |
| Comparator Or Baseline | 4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol (CAS 1394820-98-4): Would require two sequential steps (nitro reduction then functionalization) to reach the same intermediate |
| Quantified Difference | The target compound eliminates at least one synthetic step. |
| Conditions | Reaction: 42 mmol target compound, HCOONH4 (420 mmol), Pd/C, EtOH/H2O (4:1), 30°C, 24h. Monitored by LC-MS. Patent Example 2, Step 1 |
Why This Matters
For procurement, this means the compound is the only commercially available intermediate that directly enables the patented, scalable synthesis of a critical amino-quinolinol building block, saving one synthetic step compared to purchasing the unprotected analog.
- [1] Sunshine Lake Pharma Co Ltd, Substituted quinoline compounds and methods of use, US Patent US20150342945A1, Example 2, Step 1, 2015. View Source
